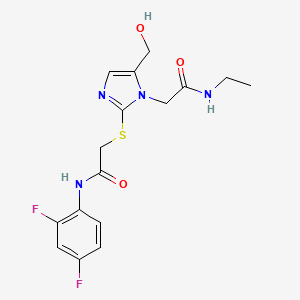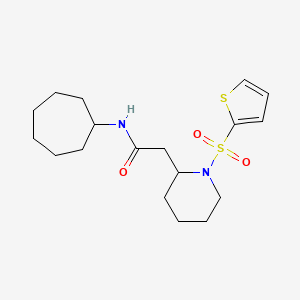![molecular formula C21H21FN4O2 B2510909 5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775391-17-7](/img/structure/B2510909.png)
5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds involves the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid as a catalyst. This process is preceded by Knoevenagel reactions of 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes, facilitated by piperidine . Although the specific compound "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is not directly mentioned, the synthesis methods for structurally similar compounds suggest a multi-step synthetic route involving the formation of a triazole ring and subsequent modifications to introduce various substituents.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Electron Spray Ionization Mass Spectrometry (ESI-MS), and elemental analysis . For closely related compounds, single-crystal X-ray Diffraction (XRD) analysis is also employed to confirm the structure, and computational methods like Hirshfeld surface analysis are used to analyze intercontacts within the crystal structure . These methods would be applicable to analyze the molecular structure of "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are characterized by their ability to form stable heterocyclic compounds. The Knoevenagel reaction is a key step in the formation of the triazole ring, which is a common structural motif in medicinal chemistry due to its stability and potential biological activity . The specific reactions and interactions of "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" would likely involve similar stability and reactivity profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their thermal stability, as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . The solubility, melting point, and other physicochemical properties are important for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The fluorescence spectroscopy technique can be used to understand the pharmacokinetics of the compound, which is crucial for its biological application .
Case Studies and Biological Activity
Some of the synthesized triazole derivatives exhibit moderate to excellent fungicidal activity, with specific compounds showing 100% inhibition against certain fungi at particular concentrations . Additionally, cytotoxicity evaluations and molecular docking studies are conducted to understand the biological interactions and potential therapeutic applications of these compounds . These studies provide insights into the pharmacological potential of triazole derivatives, including the compound .
Applications De Recherche Scientifique
Synthesis and Receptor Affinity
- Arylcycloalkylamines, including phenyl piperidines, and their arylalkyl substituents have been identified as key pharmacophoric groups in antipsychotic agents. These groups contribute to the potency and selectivity of the binding affinity at D2-like receptors. The composite structure of these compounds, which may include 5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is responsible for their selectivity and potency at these receptors, indicating their potential application in developing treatments for psychiatric disorders (Sikazwe et al., 2009).
Chemical Reactivity and Synthesis Methodologies
- Studies on the nucleophilic aromatic substitution of the nitro-group have contributed to the understanding of the reactivity and potential synthetic pathways for compounds including triazole derivatives. These insights are crucial for the development of new chemical entities with enhanced biological activities (Pietra & Vitali, 1972).
Biological Activities of 1,2,4-Triazole Derivatives
- 1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The synthesis and evaluation of these compounds are a promising direction for scientific research, offering potential applications in developing new therapeutic agents (Ohloblina, 2022).
Advances in Triazole-Based Drugs
- The therapeutic potential of triazole derivatives, including novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has been extensively reviewed. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. This review highlights the importance of triazole derivatives in the pharmaceutical industry and their applications in treating various diseases (Ferreira et al., 2013).
Mécanisme D'action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive aromatic compounds. Compounds with an indole scaffold have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-18-9-5-4-6-16(18)14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUSFSYYSSJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)
![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

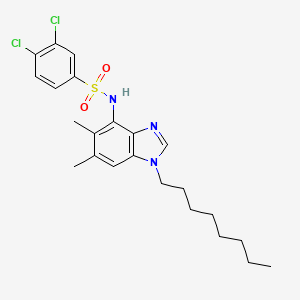

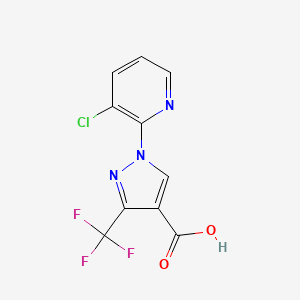
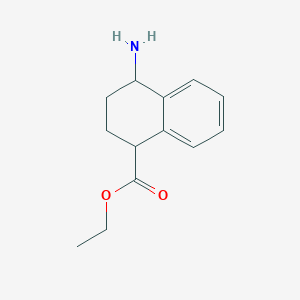

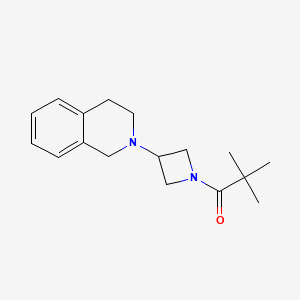
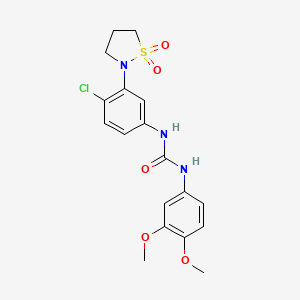
![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)
